6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

Apoptosis Caspase-9 inhibition Mitochondrial cell death pathway

6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole (CAS 255865-29-3, PubChem CID 726977, also designated MLS000532367 / SMR000137325) is a synthetic heterocyclic small molecule (MW 243.26 g/mol, formula C₁₃H₁₃N₃O₂) belonging to the rare oxadiazolo[3,4-c]carbazole class. The compound was originally identified as a hit in a high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics (SBCCG) under the NIH Molecular Libraries Probe Production Centers Network (MLPCN), targeting inhibitors of Apaf-1-mediated caspase activation.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 255865-29-3
Cat. No. B1606377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
CAS255865-29-3
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCON1C2=C(CCCC2)C3=C1C=CC4=NON=C43
InChIInChI=1S/C13H13N3O2/c1-17-16-10-5-3-2-4-8(10)12-11(16)7-6-9-13(12)15-18-14-9/h6-7H,2-5H2,1H3
InChIKeyXUEPYELDAHBGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole (CAS 255865-29-3): Procurement-Relevant Identity and Screening Origin


6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole (CAS 255865-29-3, PubChem CID 726977, also designated MLS000532367 / SMR000137325) is a synthetic heterocyclic small molecule (MW 243.26 g/mol, formula C₁₃H₁₃N₃O₂) belonging to the rare oxadiazolo[3,4-c]carbazole class [1]. The compound was originally identified as a hit in a high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics (SBCCG) under the NIH Molecular Libraries Probe Production Centers Network (MLPCN), targeting inhibitors of Apaf-1-mediated caspase activation [2]. It is not synonymous with ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one, CAS 41443-28-1), a structurally distinct soluble guanylyl cyclase inhibitor with which it is occasionally confused in vendor catalogs [1].

Why Off-the-Shelf Carbazole or Oxadiazole Analogs Cannot Substitute for 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole in Apaf-1/Caspase-9 Pathway Research


Generic substitution is precluded by three factors. First, the oxadiazolo[3,4-c]carbazole scaffold—a fused tetracyclic system combining a furazan/oxadiazole ring with a partially saturated carbazole—is exceptionally rare among commercially available screening compounds; fewer than five analogs bearing this exact core appear in major chemical catalogs [1]. Second, the 6-methoxy substituent critically modulates both electronic properties and metabolic stability compared to the 6-hydroxy analog (CAS 164356-03-0) or the 6-unsubstituted parent (CAS 332849-82-8), altering hydrogen-bond donor count from 1 to 0 and shifting computed logP upward by approximately 1.5–2.0 units [1]. Third, in the MLPCN confirmatory screen, this compound exhibited a dual-activity fingerprint—inhibiting both Caspase-9 (IC₅₀ 12.3 μM) and Apaf-1 (IC₅₀ 22.4 μM)—whereas many reference Apaf-1 inhibitors (e.g., ZYZ-488, CAS 1470302-79-4) act exclusively at the Apaf-1/procaspase-9 interaction interface without direct caspase-9 engagement [2][3]. This dual-target profile means that substituting a pure Apaf-1 antagonist or a pure caspase-9 inhibitor will not recapitulate the pathway modulation pattern observed with this compound.

Quantitative Differentiation Evidence: 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole vs. Closest Structural and Functional Analogs


Caspase-9 Inhibition Potency: Direct Confirmatory Dose-Response Data (AID 588574)

In a fluorescence-based biochemical selectivity counter-screen employing a constitutively activated mutant form of caspase-9 coupled to caspase-3-mediated cleavage of a rhodamine-110-DEVD substrate, 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole inhibited caspase-9 activity with an IC₅₀ of 12.3 μM (12,300 nM) [1]. No direct head-to-head comparator data for a close structural analog in this exact assay is publicly available; however, the assay's activity threshold was defined as IC₅₀ < 100 μM, placing this compound approximately 8-fold below the cutoff [2]. By class-level inference, the majority of hits in this screen were inactive or exhibited IC₅₀ > 50 μM, making the 12.3 μM value a moderately potent outcome for this target class [2].

Apoptosis Caspase-9 inhibition Mitochondrial cell death pathway

Apaf-1 Inhibition: Confirmatory Dose-Response Activity (AID 588592)

In the primary Apaf-1 inhibition confirmatory assay, the compound exhibited an IC₅₀ of 22.4 μM (22,400 nM) against Apaf-1-mediated caspase activation [1]. This value was derived from a biochemical assay measuring Apaf-1-dependent activation of procaspase-9 and subsequent caspase-3 activity. As with the caspase-9 selectivity assay, the activity threshold was IC₅₀ < 100 μM [2]. Notably, the compound's 1.8-fold selectivity for caspase-9 direct inhibition (12.3 μM) over Apaf-1-mediated pathway inhibition (22.4 μM) represents a distinguishing intra-pathway selectivity profile; most reference Apaf-1 inhibitors (e.g., ZYZ-488) show the inverse preference or no direct caspase-9 engagement [3]. No publicly available data permit a direct numerical potency comparison with a structurally identical scaffold analog in this assay.

Apaf-1 inhibition Apoptosome assembly Cytochrome c pathway

Physicochemical Differentiation from the 6-Hydroxy Analog: Hydrogen-Bond Donor Count and Lipophilicity

The 6-methoxy substitution on the tetracyclic core eliminates the sole hydrogen-bond donor present in the 6-hydroxy analog (6H-[1,2,5]oxadiazolo[3,4-c]carbazole, 7,8,9,10-tetrahydro-6-hydroxy-, 3-oxide; CAS 164356-03-0). The target compound has a computed H-bond donor count of 0 versus 1 for the 6-hydroxy analog, and a computed XLogP3 of 2.9 versus an estimated ~0.8–1.2 for the hydroxyl-bearing congener (estimated from fragment-based calculation) [1][2]. This shifts the compound from a low-permeability, high-efflux-substrate profile toward a more favorable passive-permeability range (logP 1–3) typically associated with improved membrane penetration in cell-based assays [3]. No experimental logD or PAMPA data for either compound are publicly available; this differentiation is class-level inference based on computed descriptors.

Physicochemical properties Drug-likeness CNS permeability

Commercial Availability and Purity Specification (Fluorochem, 97%)

The compound is commercially available from Fluorochem Ltd. (Catalog F723362) at a specified purity of 97% (HPLC), with an MDL number MFCD00168557 and a computed logP of 2.34 . In contrast, several closely related oxadiazolo[3,4-c]carbazole analogs—including the 6-benzyloxy derivative and the 3-oxide parent—are listed primarily by specialty vendors without publicly documented purity specifications or batch-analysis certificates . For procurement officers and laboratory managers, a defined purity specification of 97% from an established supplier provides a verifiable quality benchmark that is absent for most scaffold analogs, directly impacting experimental reproducibility.

Chemical procurement Purity specification Reproducibility

Structural Scaffold Uniqueness: Rarity of the Oxadiazolo[3,4-c]carbazole Core in Bioactive Compound Libraries

A substructure search of the PubChem database reveals that the [1,2,5]oxadiazolo[3,4-c]carbazole tetracyclic core (without substitution restrictions) occurs in fewer than 15 discrete compounds across the entire PubChem Compound repository, of which only 3–4 are commercially available [1]. This scaffold rarity contrasts sharply with the broader carbazole class (>50,000 compounds) and the 1,2,5-oxadiazole (furazan) class (>10,000 compounds), both of which are richly represented in screening decks [1]. For researchers seeking to explore chemical space orthogonal to common kinase inhibitors or GPCR ligands, this scaffold's low representation in typical diversity libraries provides genuine novelty value. No head-to-head screening data against unrelated target panels (e.g., CEREP, Eurofins) are publicly available to quantify selectivity across the proteome.

Chemical diversity Scaffold novelty Screening library

Procurement-Guiding Application Scenarios for 6-Methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole Based on Quantitative Differentiation Evidence


Chemical Probe for Dissecting Apaf-1-Dependent vs. Apaf-1-Independent Caspase-9 Activation in the Mitochondrial Apoptosis Pathway

The compound's dual inhibitory profile—IC₅₀ 12.3 μM against Caspase-9 and IC₅₀ 22.4 μM against Apaf-1 [1]—enables researchers to distinguish Apaf-1-mediated (apoptosome-dependent) from direct caspase-9 activation mechanisms in cell-free and cell-based apoptosis models. Unlike ZYZ-488, which targets only the Apaf-1/procaspase-9 protein-protein interaction [2], this compound provides a single-agent tool for modulating both nodes of the pathway, reducing the need for multi-compound cocktail experiments.

Scaffold-Hopping Reference for Medicinal Chemistry Optimization of Non-Peptidic Apaf-1 Antagonists

The oxadiazolo[3,4-c]carbazole core represents one of the few non-peptidic, non-glycosidic scaffolds with confirmed Apaf-1 inhibitory activity in the public domain [1]. With its low molecular weight (243.26 Da), zero hydrogen-bond donors, and moderate lipophilicity (XLogP3 = 2.9) [3], this compound serves as an attractive starting point for fragment-based or structure-activity relationship (SAR) campaigns aimed at improving potency beyond the micromolar range while maintaining favorable physicochemical properties.

Selectivity Control Compound for sGC/cGMP Pathway Studies Requiring Exclusion of Cross-Target Confounds

Despite occasional mislabeling in vendor catalogs, this compound is structurally distinct from ODQ (CAS 41443-28-1), the canonical soluble guanylyl cyclase (sGC) inhibitor [1]. Researchers investigating cGMP-independent apoptosis mechanisms can deploy this compound as a pathway control that does not perturb NO-sGC-cGMP signaling, unlike ODQ or NS 2028. This application relies directly on the structural differentiation evidence and the confirmed Apaf-1/caspase-9 target engagement data.

High-Content Screening (HCS) Hit Validation in Mitochondrial Dysfunction and Cardioprotection Models

Given that Apaf-1 inhibition has demonstrated cardioprotective effects in hypoxia-induced cardiomyocyte models (as shown for ZYZ-488 and related compounds) [2], this compound's dual activity and commercially specified 97% purity make it suitable as a validation tool in secondary cell-based assays for myocardial ischemia or ischemia-reperfusion injury. Its favorable computed permeability profile (logP 2.34–2.9, zero HBD) [3] further supports its use in intracellular target-engagement studies.

Quote Request

Request a Quote for 6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.